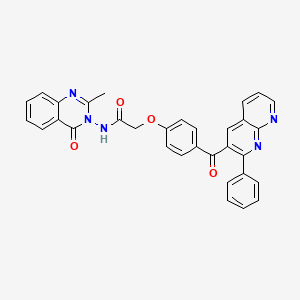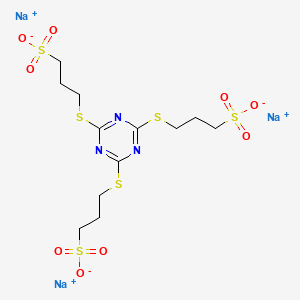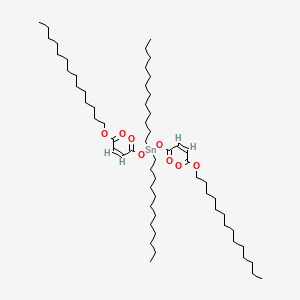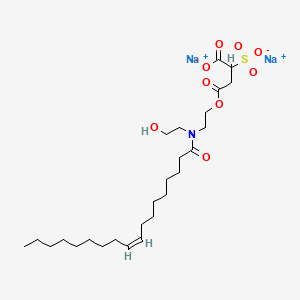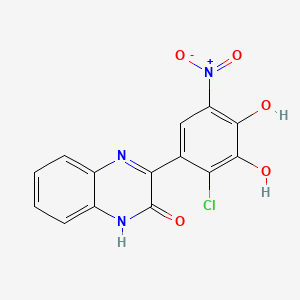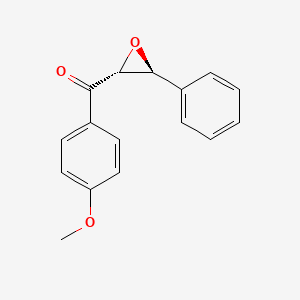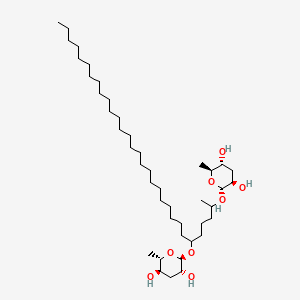
(+-)-1-Amino-1-phenyl-2-undecanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is a chemical compound with a unique structure that combines an amino group, a phenyl ring, and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride typically involves the reaction of 1-phenyl-2-undecanone with an amine source under specific conditions. One common method involves the reductive amination of 1-phenyl-2-undecanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography.
化学反応の分析
Types of Reactions
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogens.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent.
Bromhexine hydrochloride: Another mucolytic agent with similar properties.
Uniqueness
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is unique due to its specific combination of functional groups and its long aliphatic chain, which can influence its solubility and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in different applications.
特性
CAS番号 |
153788-02-4 |
|---|---|
分子式 |
C17H28ClNO |
分子量 |
297.9 g/mol |
IUPAC名 |
1-amino-1-phenylundecan-2-one;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-7-11-14-16(19)17(18)15-12-9-8-10-13-15;/h8-10,12-13,17H,2-7,11,14,18H2,1H3;1H |
InChIキー |
NULWCWNQUUQYEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


